molecular formula C5H13N3O2S B12074519 (3R)-3-Methylpiperazine-1-sulfonamide

(3R)-3-Methylpiperazine-1-sulfonamide

Cat. No.: B12074519
M. Wt: 179.24 g/mol
InChI Key: CMOQYSILTRGYSS-RXMQYKEDSA-N
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Description

(3R)-3-Methylpiperazine-1-sulfonamide: is a heterocyclic diamine compound. It serves as a versatile building block and intermediate in organic synthesis.

Preparation Methods

There are several synthetic routes to obtain this compound:

    Industrial Production: Unfortunately, specific industrial production methods for (3R)-3-Methylpiperazine-1-sulfonamide are not widely documented. it can be synthesized using standard organic chemistry techniques.

    Laboratory Synthesis: One common method involves the reaction of 3-methylpiperazine with sulfamic acid (H2NSO3H). The reaction proceeds under mild conditions, resulting in the formation of the desired sulfonamide.

Chemical Reactions Analysis

(3R)-3-Methylpiperazine-1-sulfonamide: can participate in various chemical reactions:

    Substitution Reactions: It can undergo nucleophilic substitution reactions, where the sulfonamide group may be replaced by other functional groups.

    Oxidation and Reduction: While the sulfonamide itself is relatively stable, it can be oxidized or reduced under appropriate conditions.

    Common Reagents: Reagents like strong acids, bases, and oxidizing agents are often used in its transformations.

    Major Products: The major products depend on the specific reaction conditions and substituents involved.

Scientific Research Applications

This compound finds applications in:

    Medicine: It may serve as a potential drug candidate due to its structural features.

    Chemical Biology: Researchers explore its interactions with biological macromolecules.

    Industry: It could be used in the synthesis of other compounds or as a building block for more complex molecules.

Mechanism of Action

The exact mechanism by which (3R)-3-Methylpiperazine-1-sulfonamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

While (3R)-3-Methylpiperazine-1-sulfonamide is unique in its structure, similar compounds include other sulfonamides and piperazine derivatives.

Properties

Molecular Formula

C5H13N3O2S

Molecular Weight

179.24 g/mol

IUPAC Name

(3R)-3-methylpiperazine-1-sulfonamide

InChI

InChI=1S/C5H13N3O2S/c1-5-4-8(3-2-7-5)11(6,9)10/h5,7H,2-4H2,1H3,(H2,6,9,10)/t5-/m1/s1

InChI Key

CMOQYSILTRGYSS-RXMQYKEDSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1)S(=O)(=O)N

Canonical SMILES

CC1CN(CCN1)S(=O)(=O)N

Origin of Product

United States

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